molecular formula C20H20BrNO4 B11564614 2-(4-Bromophenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate

2-(4-Bromophenyl)-2-oxoethyl 4-[(2,4-dimethylphenyl)amino]-4-oxobutanoate

Cat. No.: B11564614
M. Wt: 418.3 g/mol
InChI Key: KIAPFAIAVRTVEP-UHFFFAOYSA-N
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Description

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is an organic compound with a complex structure It contains a bromophenyl group, an oxoethyl group, and a dimethylphenylcarbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE typically involves multiple steps. One common method involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form 2-(4-bromophenyl)-2-oxoethyl acetate. This intermediate is then reacted with 3-[(2,4-dimethylphenyl)carbamoyl]propanoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bromophenyl group yields bromophenyl ketones, while reduction of the oxoethyl group results in alcohol derivatives.

Scientific Research Applications

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, potentially inhibiting their activity. The oxoethyl group may participate in redox reactions, affecting cellular processes. The dimethylphenylcarbamoyl group can enhance the compound’s binding affinity to its targets, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    2-(4-BROMOPHENYL)BENZIMIDAZOLE: This compound shares the bromophenyl group but has a different core structure.

    (2-BROMOPHENYL)(2,4-DIMETHYLPHENYL)SULFANE: Similar in having both bromophenyl and dimethylphenyl groups but differs in the sulfur linkage.

    2-BROMO-N-(3,4-DIMETHYLPHENYL)BENZAMIDE: Contains similar functional groups but with a different arrangement.

Uniqueness

2-(4-BROMOPHENYL)-2-OXOETHYL 3-[(2,4-DIMETHYLPHENYL)CARBAMOYL]PROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H20BrNO4

Molecular Weight

418.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 4-(2,4-dimethylanilino)-4-oxobutanoate

InChI

InChI=1S/C20H20BrNO4/c1-13-3-8-17(14(2)11-13)22-19(24)9-10-20(25)26-12-18(23)15-4-6-16(21)7-5-15/h3-8,11H,9-10,12H2,1-2H3,(H,22,24)

InChI Key

KIAPFAIAVRTVEP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)Br)C

Origin of Product

United States

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